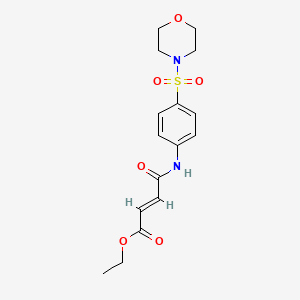

(E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate, also known as E-7010, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the protein tyrosine phosphatase SHP2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and survival. In

Applications De Recherche Scientifique

Interactions and Crystal Packing

The study of ethyl derivatives, closely related to the compound , shows the importance of non-traditional interactions, such as N⋯π and O⋯π, in the crystal packing of these compounds. These interactions contribute to the formation of distinct structural motifs in the crystalline state, offering insights into the design of materials with specific physical properties (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Antimicrobial Applications

Derivatives of the given compound have been studied for their potential antimicrobial applications. Synthesis of new quinazolines and related structures demonstrates the antimicrobial potential of these compounds against a variety of pathogens, highlighting their relevance in the development of new antibacterial and antifungal agents (N. Desai, P. N. Shihora, & D. Moradia, 2007; V. L. Gein et al., 2020).

Synthetic Methodologies

The compound and its derivatives are utilized in synthetic chemistry as intermediates in the synthesis of complex molecules. For example, a water-mediated three-component Wittig–SNAr reaction approach has been developed to synthesize intermediates for kinase inhibitors, demonstrating the compound's utility in constructing biologically active molecules (Zian Xu et al., 2015).

Optical and Material Science Applications

Research into derivatives of the compound showcases their application in materials science, particularly in optical storage and nonlinear optics. The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate reveal their potential in optical limiting, a property valuable for the development of optical materials and devices (Hasanain A. Abdullmajed et al., 2021).

Propriétés

IUPAC Name |

ethyl (E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-8H,2,9-12H2,1H3,(H,17,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILMTKPJJIHUTL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)